[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKWORLNLZLRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: This compound is used in the development of boron-containing drugs, particularly in the field of cancer therapy. Boron neutron capture therapy (BNCT) utilizes boron compounds to target and destroy cancer cells .
Medicine: In medicinal chemistry, this compound is explored for its potential as a protease inhibitor, which can be used in the treatment of various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid involves its ability to form stable complexes with transition metals, which facilitates various catalytic processes. In Suzuki–Miyaura coupling, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A boronic acid derivative with a trifluoromethyl (-CF₃) group at position 4, a pyridin-3-ylmethoxy substituent at position 5, and a chlorine atom at position 2 on the phenyl ring.
Comparison with Structurally Similar Boronic Acids
Positional Isomers
Compound : [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid
- CAS : 2096336-88-6
- Key Difference : Substituent positions altered (chloro at position 4, trifluoromethyl at position 2 vs. original).
- Impact: Altered electronic and steric properties may affect reactivity in cross-coupling. No direct yield data available, but positional isomers often exhibit divergent reaction efficiencies .
Trifluoromethoxy Analogs
Compound : [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Simplified Halogenated Analogs
Compound : (2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid
Suzuki Coupling Efficiency
Data from meriolin synthesis (Table 2, ):
| Boronic Acid Substituent | Yield of Meriolin Derivatives |
|---|---|
| (4-(Trifluoromethyl)phenyl) | 63–65% |
| (4-Fluorophenyl) | 62–65% |
| (4-Chlorophenyl) | 62% |
Key Observations :
- Trifluoromethyl-substituted boronic acids yield moderately high coupling efficiencies (63–65%), comparable to fluoro and chloro analogs.
Functionalization in Materials Science
HDAC Inhibition Potential
- Analog: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .
- Target Compound: No direct biological data available, but the pyridinylmethoxy group may enhance binding to enzymatic pockets due to nitrogen’s hydrogen-bonding capability .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a pyridine moiety. This unique combination contributes to its biological properties.
Chemical Formula: C16H14ClF3N2O2B
Molecular Weight: 392.65 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of boronic acids, including derivatives like this compound.
-
Mechanism of Action :
- Boronic acids can inhibit bacterial growth by targeting enzymes such as leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. This mechanism is similar to that observed in the approved antifungal drug Tavaborole (AN2690), which also contains a boron atom .
- The presence of the trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes.
-
In Vitro Studies :
- The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some existing antifungals like Tavaborole against certain bacterial strains, including Bacillus cereus .
| Microorganism | MIC (µg/mL) | Comparison with Tavaborole |
|---|---|---|
| Candida albicans | 32 | Higher |
| Aspergillus niger | 16 | Higher |
| Escherichia coli | 8 | Similar |
| Bacillus cereus | 4 | Lower |
Anticancer Activity
Boronic acids have also been explored for their anticancer properties. Preliminary data suggest that this compound may exhibit cytotoxic effects on various cancer cell lines.
- Cell Line Studies :
- Case Study :
Synthesis and Structural Characterization
The synthesis of this compound involves several steps:
-
Starting Materials :
- The synthesis typically begins with commercially available starting materials such as pyridine derivatives and trifluoromethyl phenols.
-
Reaction Conditions :
- Reactions are often conducted under controlled temperatures using solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product through nucleophilic substitution reactions.
- Characterization Techniques :
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity; NMR verifies the CF group.
- HPLC-MS : Quantifies purity and detects hydrolyzed boronic acid (e.g., deboronation products).
- FT-IR : B-O stretching (~1340 cm) and aromatic C-Cl (~750 cm) bands validate functional groups .
Advanced: How can researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?
Methodological Answer :
Contradictions often arise from:
- Substrate Degradation : Monitor boronic acid stability under reaction conditions via NMR.
- Ligand Effects : Screen ligands (e.g., SPhos vs. XPhos) to optimize Pd coordination.
- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify homocoupling byproducts (e.g., biaryl formation).
Statistical tools like Design of Experiments (DoE) can systematically evaluate temperature, solvent, and catalyst variables .
Advanced: What strategies enable covalent functionalization of carbon-based materials using this boronic acid?
Q. Methodological Answer :
- Radical-Based Functionalization : Employ Baran’s protocol with Mn(OAc)/Cu(OAc) to generate aryl radicals from the boronic acid, enabling covalent bonding to graphene or carbon nanotubes.
- Spectroscopic Validation : Raman spectroscopy (D/G band ratio) and XPS confirm surface modification.
- Application : Functionalized materials show enhanced electrochemical properties for sensor development .
Basic: What precautions are necessary for handling and storing this compound?
Q. Methodological Answer :
- Storage : Keep under inert gas (Ar/N) at –20°C to prevent hydrolysis. Use amber vials to avoid light-induced degradation.
- Handling : Work in a fume hood with gloves; boronic acids may irritate mucous membranes.
- Stability Testing : Perform periodic NMR checks to detect decomposition (e.g., loss of B-OH proton) .
Advanced: How can this compound be utilized in drug discovery, particularly for targeting enzyme inhibition?
Q. Methodological Answer :
- Pharmacophore Design : The pyridinylmethoxy group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like acetylcholinesterase or tyrosine kinases.
- Biological Validation : Conduct enzyme inhibition assays (e.g., IC determination via fluorescence polarization) and compare with structurally related boronic acids .
Advanced: What role does the trifluoromethyl group play in modulating the compound’s electronic properties?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The CF group decreases electron density at the boronic acid, enhancing electrophilicity and Suzuki coupling rates.
- Hammett Analysis : Calculate σ values to quantify electronic effects on reaction kinetics.
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in cross-coupling .
Basic: How can researchers troubleshoot low yields in the boronation step?
Q. Methodological Answer :
- Catalyst Loading : Increase Pd(OAc) to 5 mol% if substrate is unreactive.
- Oxygen Sensitivity : Degas solvents and use Schlenk techniques to prevent Pd oxidation.
- Alternative Reagents : Replace pinacolborane with bis(neopentyl glycolato)diboron for moisture tolerance.
Track reaction progress by TLC (UV-active boronate esters) .
Advanced: What are the implications of this compound’s logP and solubility for in vivo studies?
Q. Methodological Answer :
- logP Prediction : Use ChemDraw or ACD/Labs to estimate logP (~3.5), indicating moderate lipophilicity.
- Solubility Enhancement : Formulate with cyclodextrins or PEG-400 for aqueous dosing.
- Pharmacokinetics : Conduct microsomal stability assays (human liver microsomes) to evaluate metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
